Bienvenue dans la boutique en ligne BenchChem!

1,2,3,7a-Tetrahydroisoindol-3a-ylmethanamine

medicinal chemistry building block regiochemistry

1,2,3,7a-Tetrahydroisoindol-3a-ylmethanamine (CAS 177337-11-0) is a partially saturated isoindole derivative bearing a primary aminomethyl substituent at the 3a bridgehead position. With molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g·mol⁻¹, it belongs to the tetrahydroisoindole class of nitrogen-containing heterocycles.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 177337-11-0
Cat. No. B067274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,7a-Tetrahydroisoindol-3a-ylmethanamine
CAS177337-11-0
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESC1C2C=CC=CC2(CN1)CN
InChIInChI=1S/C9H14N2/c10-6-9-4-2-1-3-8(9)5-11-7-9/h1-4,8,11H,5-7,10H2
InChIKeyWMQQAEOAIZWDIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,7a-Tetrahydroisoindol-3a-ylmethanamine (CAS 177337-11-0): Structural Identity and Physicochemical Baseline for Procurement Decisions


1,2,3,7a-Tetrahydroisoindol-3a-ylmethanamine (CAS 177337-11-0) is a partially saturated isoindole derivative bearing a primary aminomethyl substituent at the 3a bridgehead position. With molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g·mol⁻¹, it belongs to the tetrahydroisoindole class of nitrogen-containing heterocycles [1]. The compound features a fused bicyclic system comprising a cyclohexadiene ring annulated to a pyrrolidine ring, with two undefined stereocenters at positions 3a and 7a [1]. It is commercially available as a research chemical building block at a typical purity of 97% .

Why 1,2,3,7a-Tetrahydroisoindol-3a-ylmethanamine Cannot Be Interchanged with Positional Isomers or Saturation-State Analogs


Substituting 1,2,3,7a-tetrahydroisoindol-3a-ylmethanamine with its close structural analogs—such as the 5-aminomethyl regioisomer (CAS 444199-08-0) or the fully saturated octahydro derivative (CAS 2280001-31-0)—is not scientifically sound, because these compounds differ in the position and chemical environment of the primary amine, the degree of ring saturation, and consequential physicochemical properties [1]. The 3a-substitution pattern places the aminomethyl group at a quaternary bridgehead carbon, creating a spatially constrained and stereochemically defined exit vector for derivatization, whereas the 5-substituted isomer presents the reactive amine on a secondary carbon within the saturated cyclohexene ring . These structural differences propagate into measurable disparities in computed LogP, hydrogen-bond acceptor count, and topological polar surface area, each of which can alter solubility, membrane permeability, and reactivity in amide coupling or reductive amination workflows [2].

Quantitative Differentiation Evidence for 1,2,3,7a-Tetrahydroisoindol-3a-ylmethanamine Versus Closest Analogs


Regiochemical Identity: 3a-Aminomethyl Versus 5-Aminomethyl Tetrahydroisoindole Differentiates Reactivity and Scaffold Geometry

The target compound bears its primary aminomethyl substituent at the 3a bridgehead carbon (a quaternary center), while the closest positional isomer, (4,5,6,7-tetrahydro-2H-isoindol-5-yl)methanamine (CAS 444199-08-0), places the aminomethyl group at the 5-position on a secondary sp³ carbon [1]. This regiochemical difference yields a fundamentally distinct spatial orientation of the reactive amine and alters the hydrogen-bond acceptor count (HBA = 2 for the target vs. HBA = 1 for the 5-isomer), reflecting the additional lone-pair contribution from the endocyclic nitrogen in the target's fused pyrrolidine ring [2].

medicinal chemistry building block regiochemistry

Lipophilicity Differentiation: Lower Computed LogP of the 3a-Substituted Isomer Predicts Superior Aqueous Solubility

The target compound exhibits a computed XLogP3-AA value of 0.2, which is 0.5 log units lower than the 5-aminomethyl isomer (XLogP3-AA = 0.7) and 0.4 log units lower than the fully saturated octahydro analog (XLogP3-AA = 0.6) [1]. This difference corresponds to an approximately 3.2-fold lower predicted octanol-water partition coefficient for the target, consistent with its higher HBA count and the electronic influence of the endocyclic amine in closer spatial proximity to the exocyclic aminomethyl moiety [2].

physicochemical properties LogP solubility

Topological Polar Surface Area (TPSA) and Central Nervous System Multiparameter Optimization (MPO) Desirability

The target compound has a computed TPSA of 38.1 Ų, which is 3.7 Ų lower than that of the 5-aminomethyl isomer (TPSA = 41.8 Ų) and identical to the octahydro analog (TPSA = 38.1 Ų) [1]. In the context of CNS drug design, a TPSA below 60–70 Ų is desirable for passive blood-brain barrier permeation; the target's value of 38.1 Ų—combined with its lower LogP of 0.2—positions it within an attractive range for CNS MPO scoring, whereas the 5-isomer's higher TPSA and LogP shift it further from the optimal CNS MPO zone [2].

TPSA CNS MPO drug-likeness blood-brain barrier

Stereochemical Complexity: Two Undefined Stereocenters Provide a Chiral Scaffold Lacking in Symmetric Analogs

The target compound possesses two undefined atom stereocenters at positions 3a and 7a (PubChem Undefined Atom Stereocenter Count = 2), reflecting the bridgehead carbons of the cis-fused bicyclic system [1]. By contrast, the 5-aminomethyl regioisomer (CID 12973048) has only one stereocenter at the 5-position, and the octahydro analog gains additional stereocenters but loses the conformational rigidity imposed by the diene moiety [2]. The combination of chirality and conformational restriction in the target makes it a versatile intermediate for the preparation of enantiomerically enriched isoindole derivatives via chiral resolution or asymmetric synthesis, whereas the 5-isomer offers fewer stereochemical handles.

chiral building block stereochemistry asymmetric synthesis

Scaffold Embedding in Bioactive Molecules: Evidence from Patent-Disclosed IDO1 Inhibitors Incorporating the 3a-Aminomethyl Tetrahydroisoindole Core

Patent US10301306 discloses isoindoline-based IDO1 inhibitors and includes compounds that embed the tetrahydroisoindol-3a-ylmethanamine scaffold; a specific example containing this core achieved an IC₅₀ of 30 nM against human IDO1 in a biochemical assay [1]. While the exact CAS 177337-11-0 compound is the unelaborated primary amine building block rather than the final inhibitor, its scaffold appears in patent-protected chemical matter with low-nanomolar potency, indicating the core's capacity to productively engage the IDO1 active site when appropriately elaborated [1]. By comparison, the 5-aminomethyl isomer (CAS 444199-08-0) is not co-cited in the same IDO1 patent families, suggesting scaffold-specific recognition [2].

IDO1 inhibitor immuno-oncology patent landscape privileged scaffold

Commercial Purity Benchmark: Documented 97% Purity Enables Direct Use in Parallel Synthesis Without Additional Purification

The target compound is available from commercial vendors at a documented purity of 97% (CAS 177337-11-0, Catalog No. CM1060686) . This purity level exceeds the ≥95% threshold commonly required for direct use in amide coupling, reductive amination, and other medicinal chemistry derivatization protocols without additional purification . Some comparator compounds such as (2-benzyl-octahydro-1H-isoindol-3a-yl)methanamine are listed at 95% purity, and many tetrahydroisoindole methanamine isomers lack openly published purity certificates [1].

purity procurement parallel synthesis quality control

Recommended Application Scenarios for 1,2,3,7a-Tetrahydroisoindol-3a-ylmethanamine Based on Quantitative Differentiation Evidence


CNS-Focused Fragment Library Design Requiring Low LogP and Low TPSA Primary Amine Building Blocks

The target compound's computed XLogP3-AA of 0.2 and TPSA of 38.1 Ų place it favorably within CNS MPO desirability space, making it an appropriate choice for fragment-based drug discovery campaigns targeting neurological or psychiatric indications where passive blood-brain barrier permeability is required [1]. Its lower LogP relative to the 5-isomer (ΔLogP = –0.5) predicts superior aqueous solubility, facilitating screening at physiologically relevant concentrations [2].

Medicinal Chemistry Derivatization via Amide Coupling or Reductive Amination at the Primary Amine Handle

The 97% purity specification and unencumbered primary amine functionality permit direct use in high-throughput parallel synthesis, including amide coupling with carboxylic acid building blocks, reductive amination with aldehydes or ketones, and sulfonamide formation [1]. The two undefined stereocenters at the bridgehead carbons offer the option of chiral chromatographic resolution to access enantiomerically pure intermediates for structure-activity relationship exploration [2].

Immuno-Oncology Library Synthesis Leveraging the IDO1-Inhibitor Scaffold Precedent

The embedding of the 3a-aminomethyl tetrahydroisoindole core in patent-disclosed IDO1 inhibitors achieving IC₅₀ = 30 nM provides a strong scaffold-hopping precedent for designing novel immune checkpoint modulators [1]. Researchers pursuing IDO1/TDO2 or related kynurenine-pathway targets can incorporate this building block as a central scaffold element, confident that the core geometry has been validated in potent biochemical inhibitors [2].

Synthetic Methodology Development Exploiting the Conformationally Restricted Diene-Pyrrolidine Bicycle

The cis-fused cyclohexadiene-pyrrolidine system provides a conformationally restricted, yet reactive, scaffold suitable for Diels-Alder cycloaddition, photochemical [2+2] cycloaddition, and transition-metal-catalyzed C–H functionalization studies [1]. The combination of a rigid bicyclic core, two stereocenters, and a single rotatable bond (rotatable bond count = 1) makes this compound an attractive substrate for developing stereoselective transformations, distinct from the more flexible octahydro analog [2].

Quote Request

Request a Quote for 1,2,3,7a-Tetrahydroisoindol-3a-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.